molecular formula C9H9ClO B8571952 3-(3-Chlorophenyl)-2-propene-1-ol

3-(3-Chlorophenyl)-2-propene-1-ol

Cat. No.: B8571952
M. Wt: 168.62 g/mol
InChI Key: WKUYJSAYZXQXSD-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-2-propene-1-ol is an aromatic alcohol characterized by a chlorinated phenyl group attached to an allylic alcohol moiety. Its molecular formula is C₉H₉ClO, with a molecular weight of 168.62 g/mol (inferred from analogous compounds in ). The compound features a hydroxyl (-OH) group on the terminal carbon of a propenyl chain and a 3-chlorophenyl substituent. This structure confers unique polarity and reactivity, making it relevant in organic synthesis and pharmaceutical intermediates.

Properties

Molecular Formula

C9H9ClO

Molecular Weight

168.62 g/mol

IUPAC Name

3-(3-chlorophenyl)prop-2-en-1-ol

InChI

InChI=1S/C9H9ClO/c10-9-5-1-3-8(7-9)4-2-6-11/h1-5,7,11H,6H2

InChI Key

WKUYJSAYZXQXSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following compounds are selected for comparison based on shared functional groups or structural motifs:

3-Chloro-1-propene (Allyl Chloride)
  • Molecular Formula : C₃H₅Cl
  • Molecular Weight : 76.53 g/mol
  • Boiling Point : ~45°C ()
  • Key Features : A simple chlorinated alkene lacking aromatic or hydroxyl groups. Its reactivity stems from the allylic chloride bond, enabling nucleophilic substitution.

Comparison :

  • The target compound’s hydroxyl group increases polarity and boiling point compared to allyl chloride. Hydrogen bonding in 3-(3-Chlorophenyl)-2-propene-1-ol likely raises its boiling point significantly (estimated >150°C). Allyl chloride’s lower molecular weight and nonpolar structure make it volatile, whereas the target compound’s aromatic ring and -OH group enhance stability and solubility in polar solvents.
1-(3-Chlorophenyl)-2-phenylethan-1-ol
  • Molecular Formula : C₁₄H₁₃ClO
  • Molecular Weight : 232.71 g/mol ()
  • Key Features: A diaromatic alcohol with a saturated ethanolic backbone.

Comparison :

  • This difference may alter reactivity in oxidation or addition reactions.
3'-Chloropropiophenone
  • Molecular Formula : C₉H₉ClO
  • Molecular Weight : 168.62 g/mol
  • Boiling Point : 124°C ()
  • Key Features : A chlorinated aromatic ketone.

Comparison :

  • Replacing the ketone (-CO-) in 3'-Chloropropiophenone with a hydroxyl (-OH) group in the target compound shifts solubility and acidity. The hydroxyl group enables hydrogen bonding, increasing water solubility compared to the ketone. The ketone’s electron-withdrawing nature enhances electrophilic substitution at the meta position, whereas the -OH group in the target compound may direct substitutions para/ortho.

Physical and Chemical Property Table

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups
This compound* C₉H₉ClO 168.62 ~160–180 (estimated) -OH, C=C, 3-Cl-C₆H₄
3-Chloro-1-propene (Allyl Chloride) C₃H₅Cl 76.53 45 C=C, -Cl
1-(3-Chlorophenyl)-2-phenylethan-1-ol C₁₄H₁₃ClO 232.71 Not reported -OH, -C₆H₅, 3-Cl-C₆H₄
3'-Chloropropiophenone C₉H₉ClO 168.62 124 -CO-, 3-Cl-C₆H₄

*Estimated values based on analogous structures ().

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